(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(4-formyl-6-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-13-10(17-4)5-8(9)7-15/h5-7H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPSPSXWMJENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photocatalytic One-Step Carbamate Formation (Patent CN108558792B)
A recent patented method outlines a photocatalytic synthesis approach for pyridinyl carbamic acid tert-butyl esters, which can be adapted for the target compound. The key features include:
- Reacting 2-aminopyridine derivatives with piperazine-1-tert-butyl formate in the presence of an acridine salt photocatalyst,
- Using visible light irradiation (380–750 nm) and an oxidant such as oxygen or nitrogen oxides,
- Achieving one-step formation of the carbamate ester under mild, environmentally friendly conditions,
- Avoiding heavy metals and hazardous hydrogen gas,
- Yielding high purity product with yields up to 95%.
| Reagent | Amount (mmol) | Equivalents | Notes |
|---|---|---|---|
| 2-Aminopyridine derivative | 0.2 | 1.0 | Starting amine substrate |
| Piperazine-1-tert-butyl formate | 0.2 | 1.0 | Carbamate source |
| Acridine salt photocatalyst | 0.01 | 0.05 | Photocatalyst |
| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 | 0.5 | Oxidant |
| Solvent (anhydrous dichloroethane) | 2 mL | - | Reaction medium |
| Light source | Blue LED | - | Irradiation for 10 hours |
After irradiation, the reaction mixture is purified by column chromatography to isolate the carbamate ester as a colorless solid with high yield (95%).
This method’s advantages include:
- Shortened synthesis route,
- Reduced byproduct formation,
- Mild reaction conditions,
- Environmental safety and cost-effectiveness.
This approach is adaptable to substituted pyridines such as those bearing formyl and methoxy groups, provided the substituents are compatible with the photocatalytic conditions.
Carbamate Formation via Base-Mediated Reaction
Another common method for preparing tert-butyl carbamates on substituted pyridines involves:
- Reacting the corresponding 4-formyl-6-methoxy-3-aminopyridine with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O),
- Using a base such as sodium hydride or potassium carbonate,
- Conducting the reaction in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF),
- Controlling temperature to avoid side reactions on the formyl group.
This classical carbamation method is widely used for introducing the tert-butyl carbamate protecting group on aromatic amines and is applicable to pyridine derivatives.
Functional Group Compatibility and Selectivity
- The formyl group at position 4 is sensitive to strong nucleophiles and bases; thus, reaction conditions must be mild.
- The methoxy group at position 6 is generally stable under carbamation conditions.
- Photocatalytic methods avoid harsh reagents, preserving sensitive groups.
- Base-mediated carbamation requires careful control to prevent formyl group reduction or side reactions.
Comparative Analysis of Preparation Methods
| Feature | Photocatalytic One-Step Method | Base-Mediated Carbamate Formation |
|---|---|---|
| Reaction Steps | One-step synthesis | Typically one-step but may require protection |
| Reaction Conditions | Visible light, mild oxidant, ambient temperature | Base, polar aprotic solvent, controlled temp |
| Catalyst | Acridine salt photocatalyst | None or base catalyst |
| Yield | High (up to 95%) | Moderate to high depending on conditions |
| Environmental Impact | Low, avoids heavy metals and hazardous gases | Moderate, uses bases and organic solvents |
| Functional Group Tolerance | Good, suitable for formyl and methoxy groups | Requires careful control to avoid side reactions |
| Purification | Column chromatography | Column chromatography or crystallization |
Research Findings and Notes
- The photocatalytic method represents an advancement in carbamate ester synthesis, offering safer and more sustainable synthesis routes.
- Directed ortho metalation (DoM) strategies using O-carbamate groups have been explored for functionalization of aromatic rings, but are less directly relevant to the initial carbamate formation step.
- The presence of the methoxy group can influence electronic properties and reactivity, which must be considered during synthesis planning.
Chemical Reactions Analysis
Types of Reactions
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or CrO3.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Methanol, NaOH, K2CO3
Major Products
Oxidation: (4-Carboxy-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Reduction: (4-Hydroxymethyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the formyl and methoxy groups suggests potential interactions with biological targets that could lead to therapeutic applications.
Biological Activity Predictions
Computational methods have been employed to predict the biological activity of this compound based on its structure. Similar compounds have shown:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-6-methoxypyridine | Amino group instead of formyl | Antimicrobial, anti-inflammatory |
| 6-Methoxy-N-(pyridin-3-yl)benzamide | Benzamide linkage | Anticancer, enzyme inhibition |
| 2-Methylpyridine | Methyl substitution on pyridine | Neuroprotective effects |
| 4-Methylpyridine | Methyl substitution at position 4 | Antioxidant properties |
These comparisons highlight the unique potential of this compound due to its specific functional groups.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular docking studies : To predict binding affinities with target proteins.
- In vitro assays : To evaluate biological activity against specific pathogens or cancer cell lines.
These studies can provide insights into its therapeutic potential and guide further development.
Mechanism of Action
The mechanism of action of (4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The formyl and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the carbamic acid ester moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related tert-butyl carbamate derivatives (Table 1). Key differences lie in substituent positions and functional groups, which influence reactivity, physicochemical properties, and applications.
Table 1: Comparison of Structural Analogs
*Calculated using standard atomic masses.
Key Differences and Implications
Substituent Reactivity :
- The formyl group in the target compound enhances electrophilicity, making it suitable for Schiff base formation or amide coupling, unlike the chloro or methyl groups in or the hydroxy group in .
- Methoxy vs. Chloro : The electron-donating methoxy group (target compound) may increase ring electron density compared to the electron-withdrawing chloro substituent in , altering reactivity in aromatic substitution reactions.
Physical Properties: The chloro and methyl substituents in contribute to higher density (1.214 g/cm³) and boiling point (302.4°C) compared to the target compound’s predicted values (lower due to absence of heavy atoms). The hydroxy group in likely reduces solubility in nonpolar solvents relative to the formyl group.
Biological Activity :
- Isoflavone derivatives (e.g., biochanin analogs) lack estrogenic activity , whereas pyridine/pyrimidine carbamates (e.g., ) are often intermediates in antimicrobial or kinase inhibitor syntheses. The target compound’s applications may align more with the latter.
Synthetic Utility :
- The target compound’s formyl group offers a versatile handle for further functionalization, distinguishing it from saturated or less reactive analogs like or .
Biological Activity
Introduction
(4-Formyl-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features, which include a formyl group, a methoxy group, and a tert-butyl ester functional group. This article explores the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.
Predicted Activities
The biological activity of this compound is primarily predicted through computational methods. Similar compounds have exhibited a range of activities, including:
- Antimicrobial : Inhibition of bacterial growth.
- Anti-inflammatory : Reduction of inflammatory markers.
- Neuroprotective : Protection against neurodegenerative processes.
The compound's mechanism of action is hypothesized based on its structural features. The presence of the formyl and methoxy groups may facilitate interactions with key biological macromolecules such as enzymes and receptors. For instance, studies have indicated that similar pyridine derivatives can act as inhibitors of acetylcholinesterase and β-secretase, both critical in neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-6-methoxypyridine | Amino group instead of formyl | Antimicrobial, anti-inflammatory |
| 6-Methoxy-N-(pyridin-3-yl)benzamide | Benzamide linkage | Anticancer, enzyme inhibition |
| 2-Methylpyridine | Methyl substitution on pyridine | Neuroprotective effects |
| 4-Methylpyridine | Methyl substitution at position 4 | Antioxidant properties |
These comparisons indicate that while these compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct biological activities warranting further exploration.
In Vitro Studies
Research has demonstrated that this compound exhibits significant protective effects against cell death induced by amyloid beta peptide (Aβ) in astrocyte cultures. In vitro studies showed that treatment with this compound improved cell viability in the presence of Aβ, suggesting its potential as a neuroprotective agent.
Key Findings:
- Cell Viability : At concentrations up to 100 μM, the compound maintained high cell viability in astrocytes exposed to Aβ.
- Inflammation Reduction : The compound reduced levels of TNF-α and other inflammatory markers in treated cultures.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy of this compound in animal models. While initial results indicated moderate protective effects against neurodegeneration, further investigations are required to evaluate its bioavailability and therapeutic potential in chronic conditions.
Q & A
Q. How is this compound applied in drug discovery pipelines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
